Angiotensin (1-7)

Description

Properties

IUPAC Name |

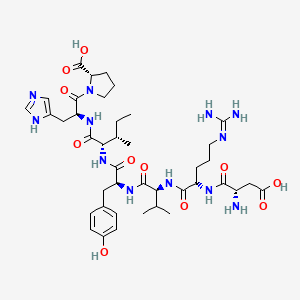

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHLMTREZMEJCG-GDTLVBQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62N12O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39386-80-6, 51833-78-4 |

Source

|

| Record name | Angiotensin II, des-phe(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I (1-7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin 1-7 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Discovery and History of Angiotensin (1-7): A Technical Guide

Unveiling a Counter-Regulatory Axis within the Renin-Angiotensin System

Introduction

For decades, the Renin-Angiotensin System (RAS) was primarily understood as a linear cascade culminating in the production of the potent vasoconstrictor, Angiotensin II (Ang II). However, the discovery of Angiotensin (1-7) [Ang-(1-7)] in 1988 marked a paradigm shift, revealing a counter-regulatory axis with multifaceted physiological roles.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and key experimental milestones that have shaped our understanding of Ang-(1-7), tailored for researchers, scientists, and drug development professionals.

A Historical Timeline: From Obscurity to a Key Player

The journey to understanding Ang-(1-7) was not a singular event but a gradual unraveling of the complexities of the RAS. Initially considered an inactive metabolite of Ang II, its biological significance was progressively established through a series of pivotal discoveries.[3][4]

Table 1: Key Milestones in the Discovery and History of Angiotensin (1-7)

| Year | Discovery/Event | Key Researchers/Publications | Significance |

| 1988 | First identification of Ang-(1-7) as a primary product of Angiotensin I metabolism in the brain, independent of ACE. | Santos et al. | Challenged the conventional view of the RAS cascade and suggested alternative enzymatic pathways.[2][4] |

| 1988 | First report of a biological action of Ang-(1-7): the release of vasopressin from rat hypothalamo-neurohypophyseal explants. | Schiavone et al. | Provided the initial evidence that Ang-(1-7) was a biologically active peptide.[5] |

| 1994 | Development of A-779, a selective antagonist for the Ang-(1-7) receptor. | Santos et al. | A crucial pharmacological tool that enabled the specific investigation of Ang-(1-7)'s effects and pointed towards a unique receptor.[4] |

| 2000 | Discovery of Angiotensin-Converting Enzyme 2 (ACE2) as a major enzyme responsible for the formation of Ang-(1-7) from Ang II. | Tipnis et al. and Donoghue et al. | Identified a key enzymatic pathway for Ang-(1-7) production and established the ACE2/Ang-(1-7) axis.[2][6] |

| 2003 | Identification of the G protein-coupled receptor Mas as the functional receptor for Ang-(1-7). | Santos et al. | Provided the molecular basis for the physiological actions of Ang-(1-7) and solidified the concept of the ACE2/Ang-(1-7)/Mas axis.[4][7] |

Quantitative Data Summary

The following tables summarize key quantitative data related to Ang-(1-7) binding and its physiological effects, providing a reference for experimental design and interpretation.

Table 2: Angiotensin (1-7) Receptor Binding Affinities

| Ligand | Receptor | Cell Type/Tissue | Kd (nM) | Reference |

| 125I-Ang-(1-7) | Mas | Mas-transfected CHO cells | ~1.15 | [8] |

| 125I-Ang-(1-7) | Mas (in presence of B2R) | B2R-MasR-transfected cells | ~0.14 | [8] |

| 125I-Ang-(1-7) | AT1 | - | Ki = 8.0 ± 3.2 | [9] |

| 125I-Ang-(1-7) | Macrophages (THP-1) | - | ~250 | [10] |

Table 3: Dose-Dependent Physiological Effects of Angiotensin (1-7)

| Effect | Model System | Dose Range | Observed Effect | Reference |

| Antidiuresis | Water-loaded rats | 40 pmol/100g BW | Decreased urine output | [11] |

| Vasodilation (Forearm Blood Flow) | Hypertensive patients | Intrarenal infusion | Dose-dependent increase in blood flow | [12] |

| Change in Intracellular Ca2+ | Proximal tubules | 10-12 M - 10-6 M | Biphasic effect on [Ca2+]i | [13] |

| Arachidonic Acid Release | Mas-transfected CHO cells | 10-11 M - 10-6 M | Concentration-dependent increase | [7] |

| Glomerulosclerosis Reduction | Nephritic rats | 144 - 576 µg/kg/day | Dose-dependent reduction | [14] |

| Antithrombotic Effect | Spontaneously Hypertensive Rats | 10 - 100 µg/kg (oral) | Acute antithrombotic effect | [15] |

Key Experimental Protocols

This section provides detailed methodologies for seminal experiments that were crucial in the discovery and characterization of Ang-(1-7).

Protocol 1: Identification and Quantification of Angiotensin-(1-7)

This protocol outlines the general steps for identifying and quantifying Ang-(1-7) from biological samples using High-Performance Liquid Chromatography (HPLC) coupled with Radioimmunoassay (RIA) or Mass Spectrometry (MS).

1. Sample Collection and Preparation:

- Collect blood or tissue samples in the presence of a cocktail of protease inhibitors to prevent the degradation of angiotensin peptides.[16][17]

- For plasma, centrifuge the blood and separate the plasma.

- For tissues, homogenize the tissue in an appropriate buffer.

- Perform solid-phase extraction (e.g., using C18 Sep-Pak cartridges) to purify and concentrate the angiotensin peptides.[3]

2. High-Performance Liquid Chromatography (HPLC):

- Use a reverse-phase C18 column for the separation of angiotensin peptides.

- Employ a linear gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., containing trifluoroacetic acid) to elute the peptides.

- Collect fractions corresponding to the retention time of a synthetic Ang-(1-7) standard.

3. Quantification:

- Radioimmunoassay (RIA):

- Use a specific antibody raised against Ang-(1-7).[16]

- Incubate the HPLC fractions with the antibody and a radiolabeled Ang-(1-7) tracer (e.g., 125I-Ang-(1-7)).

- Separate the antibody-bound and free tracer and quantify the radioactivity.

- Generate a standard curve using known concentrations of synthetic Ang-(1-7) to determine the concentration in the samples.

- Mass Spectrometry (MS):

- Analyze the HPLC eluate using a mass spectrometer (e.g., Q-ToF or triple quadrupole).[3]

- Identify Ang-(1-7) based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

- Quantify the peptide by comparing the peak area or ion count to that of a known amount of a stable isotope-labeled internal standard.[3]

Protocol 2: Measurement of ACE2 Activity

This protocol describes a fluorometric assay to measure the enzymatic activity of ACE2 in converting Ang II to Ang-(1-7).

1. Reagents and Materials:

- Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH).[18][19]

- Recombinant human or mouse ACE2 for standard curve generation.

- ACE2 inhibitor (e.g., MLN-4760) for specificity control.[18]

- Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2).

- 96-well black microplate.

- Fluorescence microplate reader.

2. Assay Procedure:

- Prepare a standard curve using serial dilutions of recombinant ACE2.

- Add the biological sample (e.g., plasma, tissue homogenate) or ACE2 standard to the wells of the microplate.

- To a parallel set of wells, add the ACE2 inhibitor to determine non-specific fluorescence.

- Add the fluorogenic substrate to all wells to initiate the reaction.

- Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission).[18]

3. Data Analysis:

- Subtract the background fluorescence (wells with substrate but no enzyme).

- Subtract the fluorescence of the inhibitor-treated samples from the total fluorescence to obtain ACE2-specific activity.

- Calculate the ACE2 activity in the samples by interpolating from the standard curve.

Protocol 3: Vasopressin Release Assay

This protocol details an in vitro method to assess the effect of Ang-(1-7) on the release of arginine vasopressin (AVP) from hypothalamo-neurohypophyseal explants.

1. Preparation of Hypothalamo-Neurohypophyseal System (HNS) Explants:

- Dissect the HNS from rats, including the hypothalamus, pituitary stalk, and posterior pituitary.

- Place the explants in a perifusion chamber and perifuse with a physiological buffer (e.g., Earle's balanced salt solution) at a constant flow rate.[5]

2. Experimental Procedure:

- After an equilibration period, collect baseline fractions of the perifusate.

- Add Ang-(1-7) at various concentrations to the perifusion medium for a defined period.

- Collect fractions during and after the exposure to Ang-(1-7).

- To test for receptor specificity, co-administer Ang-(1-7) with a Mas receptor antagonist (e.g., A-779).

3. Vasopressin Quantification:

- Extract AVP from the collected fractions using solid-phase extraction (e.g., phenylsilylsilica cartridges).[5]

- Quantify the AVP concentration in the extracts using a specific radioimmunoassay (RIA) for AVP.

Signaling Pathways and Logical Relationships

The discovery of the ACE2/Ang-(1-7)/Mas axis revealed a complex signaling network that often counteracts the classical ACE/Ang II/AT1R pathway. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

Caption: Formation pathways of Angiotensin (1-7).

Caption: Angiotensin (1-7) signaling via the Mas receptor.

Caption: Experimental workflow for Ang-(1-7) quantification.

Conclusion

The discovery of Angiotensin (1-7) and its associated signaling pathway, the ACE2/Ang-(1-7)/Mas axis, has fundamentally reshaped our understanding of the Renin-Angiotensin System. No longer viewed as a simple linear cascade, the RAS is now appreciated as a complex and finely balanced system with both pressor and depressor arms. The vasodilatory, anti-inflammatory, and anti-fibrotic actions of Ang-(1-7) stand in stark contrast to the effects of Ang II, highlighting its therapeutic potential for a range of cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the key historical discoveries, quantitative data, and experimental methodologies that have been instrumental in elucidating the crucial role of this once-overlooked peptide. Continued research into the intricate signaling and regulatory mechanisms of the ACE2/Ang-(1-7)/Mas axis holds significant promise for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. The ACE2/Angiotensin-(1–7)/MAS Axis of the Renin-Angiotensin System: Focus on Angiotensin-(1–7) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Angiotensin-(1-7) and Mas: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. pnas.org [pnas.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. scientificarchives.com [scientificarchives.com]

- 10. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]

- 11. ahajournals.org [ahajournals.org]

- 12. nsuworks.nova.edu [nsuworks.nova.edu]

- 13. Dose-dependent effects of angiotensin-(1–7) on the NHE3 exchanger and [Ca2+]i in in vivo proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. An orally active formulation of angiotensin-(1-7) produces an antithrombotic effect | Clinics [elsevier.es]

- 16. ovid.com [ovid.com]

- 17. Measurement of Angiotensin Peptides: HPLC-RIA | Springer Nature Experiments [experiments.springernature.com]

- 18. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Angiotensin (1-7) mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Angiotensin (1-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular tone.[1] Historically, the RAS was viewed as a linear pathway culminating in the production of Angiotensin II (Ang II), the system's primary effector, which mediates its well-known vasoconstrictor, pro-inflammatory, and proliferative effects through the Angiotensin II Type 1 (AT1) receptor.[1][2] However, the discovery of Angiotensin-Converting Enzyme 2 (ACE2), the heptapeptide (B1575542) Angiotensin (1-7) [Ang-(1-7)], and its cognate Mas receptor (MasR) has revolutionized this understanding.[1][2][3] It is now established that the RAS comprises two opposing arms: the classical ACE/Ang II/AT1R axis and a counter-regulatory, protective axis consisting of ACE2/Ang-(1-7)/MasR.[2][4][5] This protective arm generally opposes the detrimental effects of the classical axis, presenting a promising therapeutic target for a multitude of diseases.[2][4] This guide provides a detailed examination of the molecular mechanisms of Ang-(1-7), its physiological consequences, and the experimental methodologies used to elucidate its function.

Synthesis and Metabolism of Angiotensin (1-7)

Ang-(1-7) is an endogenous heptapeptide that is a key product of the protective arm of the RAS.[2][6] Its formation occurs through several enzymatic pathways, primarily involving the processing of Ang I and Ang II.

-

From Angiotensin II: The most efficient pathway for Ang-(1-7) generation is the cleavage of Ang II by ACE2.[3][7][8][9] ACE2, a homolog of ACE, functions as a carboxypeptidase that removes a single C-terminal amino acid from Ang II to produce Ang-(1-7).[8][10]

-

From Angiotensin I: Ang-(1-7) can also be generated from Ang I, bypassing the formation of Ang II. This can occur via the action of enzymes such as neprilysin (NEP), prolylendopeptidase (PEP), or thimet oligopeptidase (TOP).[6][9][11] Alternatively, ACE2 can first cleave Ang I to Angiotensin (1-9), which is then converted to Ang-(1-7) by ACE.[2]

The primary route of degradation for Ang-(1-7) is its cleavage by ACE, which acts as a dipeptidyl carboxypeptidase to form the inactive pentapeptide Angiotensin (1-5).[12] This metabolic role of ACE means that ACE inhibitors not only block the production of Ang II but also increase the bioavailability of Ang-(1-7) by preventing its breakdown.[12]

The Core Mechanism: Mas Receptor Signaling

The vast majority of Ang-(1-7)'s biological effects are mediated through its binding to the Mas receptor (MasR), a class A G protein-coupled receptor (GPCR).[3][9][13] Activation of MasR initiates a cascade of intracellular signaling events that collectively oppose the pathways activated by the Ang II/AT1R axis.

Key downstream signaling pathways include:

-

PI3K/Akt/eNOS Pathway: In cardiomyocytes and endothelial cells, Ang-(1-7) binding to MasR activates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[13][14] This leads to the phosphorylation and activation of endothelial Nitric Oxide Synthase (eNOS), resulting in the production of Nitric Oxide (NO).[14][15] NO is a potent vasodilator and plays a crucial role in mediating the cardiovascular protective effects of Ang-(1-7).[9][15]

-

Inhibition of MAP Kinase Pathways: Ang-(1-7) frequently exerts antiproliferative effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and p38 MAPK.[10][16][17] In vascular smooth muscle cells, Ang-(1-7) prevents Ang II-induced ERK1/2 phosphorylation by stimulating MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates ERK1/2.[16]

-

Anti-inflammatory Signaling: Ang-(1-7) demonstrates potent anti-inflammatory properties by inhibiting the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[7][13] This suppression reduces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[11][17] Additionally, Ang-(1-7) can inhibit NADPH oxidase, a key source of reactive oxygen species (ROS), thereby reducing oxidative stress which is a major driver of inflammation.[7]

-

Phospholipase A2 Activation: In the brain, Ang-(1-7) can stimulate phospholipase A2, leading to the release of arachidonic acid, which contributes to NO generation and neuroprotection.[13]

Alternative and Interacting Mechanisms

While MasR is the primary mediator of Ang-(1-7) action, emerging evidence suggests more complex interactions within the RAS.

-

Biased Agonism at the AT1 Receptor: Ang-(1-7) can bind to the AT1 receptor, but it acts as a biased agonist.[4][18] Instead of activating the classical G-protein signaling pathway that leads to vasoconstriction, Ang-(1-7) binding preferentially recruits β-arrestin-2.[18] This β-arrestin-mediated signaling can be cardioprotective and contributes to vasorelaxation, representing a novel mechanism by which Ang-(1-7) counteracts Ang II at its own receptor.[18]

-

AT1R-MasR Heterodimerization: It has been proposed that Ang-(1-7) may promote the formation of heterodimers between the Mas receptor and the AT1 receptor.[10] This interaction could functionally antagonize AT1R signaling, providing another layer of regulation.

-

Interaction with AT2 Receptors: Some studies have suggested that certain effects of Ang-(1-7), particularly in the kidney, may involve interactions with the Angiotensin II Type 2 (AT2) receptor, although this is less well-characterized than its action at MasR and AT1R.[19][20]

Physiological Effects and Downstream Consequences

The molecular actions of Ang-(1-7) translate into a wide array of protective physiological effects across multiple organ systems.

Cardiovascular System

Ang-(1-7) is broadly cardioprotective and vasculoprotective. Its effects include:

-

Vasodilation: It induces vasodilation in various vascular beds, including coronary, renal, and mesenteric arteries, contributing to a reduction in blood pressure.[12][21]

-

Anti-hypertrophic and Anti-fibrotic Effects: Ang-(1-7) directly blunts cardiac remodeling in response to hypertensive challenges.[10][22][23] It prevents cardiomyocyte hypertrophy and reduces cardiac fibrosis by inhibiting pro-fibrotic signaling pathways and downregulating ERK1/2 pathways.[10][21]

-

Anti-arrhythmogenic Properties: The peptide has been shown to have protective effects against cardiac arrhythmias.[21]

| Parameter | Control (Ang II Infusion) | Ang-(1-7) Treatment (Ang II Infusion) | Effect of Ang-(1-7) | Reference |

| Ventricular Weight / Body Weight | ~20% increase | Significantly diminished increase | Attenuated Hypertrophy | [10] |

| Cardiac Fibrosis | >2-fold increase | ~50% reduction vs. Control | Reduced Fibrosis | [10] |

| p-c-Src Activation | Increased | Significantly reduced | Inhibition | [10] |

| p-p38 MAPK Activation | Increased | Significantly reduced | Inhibition | [10] |

| p-ERK1/2 Activation | Increased | No significant change | No effect | [10] |

| Table 1. Quantitative Effects of Ang-(1-7) on Ang II-Induced Cardiac Remodeling and Signaling. |

Renal System

The actions of Ang-(1-7) in the kidney are complex. It is generated at high levels within the kidney and generally acts to protect against renal injury.[19][20]

-

In the proximal tubule, it antagonizes growth-promoting signals by activating a protein tyrosine phosphatase.[19][24]

-

It has shown protective effects in models of diabetic nephropathy and hypertensive kidney disease by reducing oxidative stress and fibrosis.[4][20][25]

-

However, some studies have reported paradoxical effects, where exogenous Ang-(1-7) exacerbated renal injury, suggesting that its role may be dependent on dose, context, and the local RAS status.[20][26]

Nervous System

Within the central nervous system (CNS), the ACE2/Ang-(1-7)/MasR axis is neuroprotective.[13]

-

It contributes to the central regulation of blood pressure, often opposing the pressor effects of Ang II.[6][13]

-

It exerts cerebroprotective effects in models of ischemic stroke by reducing infarct volume, inhibiting inflammation, and promoting angiogenesis.[6][13][27]

-

Studies suggest it may improve outcomes in neurocognitive disorders by reducing inflammation, oxidative stress, and neuronal cell loss.[28][29]

Anti-Inflammatory and Immunomodulatory Actions

Ang-(1-7) is a potent immunomodulator that steers the immune response towards resolution.

-

It suppresses the release of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[11][17]

-

It influences macrophage function, enhancing the clearance of apoptotic cells (efferocytosis) and promoting polarization towards an anti-inflammatory, pro-resolving phenotype.[11]

-

In models of colitis and obesity-induced inflammation, Ang-(1-7) treatment ameliorates disease severity by reducing inflammatory cell infiltration and cytokine expression.[17][30]

Metabolic Effects

Ang-(1-7) has beneficial effects on metabolic homeostasis, making it a target for metabolic syndrome.[31][32]

-

It improves insulin (B600854) sensitivity and glucose tolerance.[31][33]

-

It can reduce body weight, total fat mass, and serum triglycerides.[31]

-

It reduces fat accumulation in the liver (hepatic steatosis) and inflammation in white adipose tissue.[30][31]

-

Recent studies show it can modulate the Warburg effect (aerobic glycolysis) in inflammatory states, suggesting a role in immunometabolism.[34]

| Parameter | Control (High Fructose Diet) | Chronic Ang-(1-7) Treatment | Effect of Ang-(1-7) | Reference |

| Body Weight | 505 ± 12.5 g | 457 ± 8.5 g | 9.5% Decrease | [31] |

| Serum Triglycerides | High | 51% Decrease | Reduced Triglycerides | [31] |

| Glucose Tolerance | Impaired | Improved | Improved Sensitivity | [31] |

| Plasma Renin Activity | 151 ± 9.2 ng/mL/h | 94 ± 6.02 ng/mL/h | 40% Decrease | [31] |

| Serum Aldosterone | 543.2 ± 48.4 pmol/L | 259.2 ± 32.5 pmol/L | 48% Decrease | [31] |

| Table 2. Metabolic Effects of Chronic Ang-(1-7) Treatment in a Rat Model of Metabolic Syndrome. |

Key Experimental Protocols

The following protocols represent common methodologies used to investigate the mechanism of action of Ang-(1-7).

Protocol 1: In Vitro Analysis of Vascular Smooth Muscle Cell (VSMC) Signaling

This protocol is designed to assess the effect of Ang-(1-7) on Ang II-induced signaling pathways in primary VSMCs. (Adapted from[16]).

-

Cell Culture: Isolate and culture primary VSMCs from the aortas of male Wistar rats. Maintain cells in DMEM supplemented with 10% FBS and antibiotics. Use cells between passages 3-6 for experiments.

-

Serum Starvation: Prior to stimulation, starve cells in serum-free media for 24 hours to reduce basal signaling activity.

-

Treatment Groups: Incubate cells with the following treatments for a specified time (e.g., 10-30 minutes):

-

Vehicle (Control)

-

Ang II (e.g., 100 nM)

-

Ang-(1-7) (e.g., 100 nM)

-

Ang-(1-7) + Ang II

-

MasR antagonist A-779 (1 µM) + Ang-(1-7) + Ang II

-

ERK inhibitor PD98059 (10 µM) + Ang II

-

-

Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine total protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against p-ERK1/2, total ERK1/2, p-MKP-1, total MKP-1, and a loading control (e.g., GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to total protein levels. Perform statistical analysis (e.g., ANOVA) to compare treatment groups.

Protocol 2: Assessment of Ang-(1-7) Effects on Cardiac Remodeling

This protocol describes an in vivo experiment to evaluate the anti-remodeling effects of Ang-(1-7) in a model of hypertension. (Adapted from[10][22]).

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Implantation: Anesthetize animals and subcutaneously implant osmotic mini-pumps for chronic infusion.

-

Treatment Groups (e.g., 4 weeks):

-

Sham (Saline infusion)

-

Ang II infusion (e.g., 400 ng/kg/min) to induce hypertension and remodeling.

-

Ang II + Ang-(1-7) co-infusion (e.g., 400 ng/kg/min).

-

Ang II + Ang-(1-7) + A779 (MasR antagonist) co-infusion.

-

-

Blood Pressure Monitoring: Measure systolic blood pressure weekly using a non-invasive tail-cuff method.

-

Tissue Collection: At the end of the treatment period, euthanize the animals. Perfuse the hearts with saline, then excise, blot dry, and weigh the ventricles. Record the final body weight.

-

Hypertrophy Assessment:

-

Calculate the ratio of ventricular weight to body weight as an index of hypertrophy.

-

Fix a portion of the heart in 4% paraformaldehyde, embed in paraffin (B1166041), and section.

-

Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E). Measure cardiomyocyte cross-sectional area using imaging software.

-

-

Fibrosis Assessment:

-

Stain paraffin sections with Masson's trichrome or Picrosirius red to visualize collagen.

-

Quantify the percentage of fibrotic area in the myocardial tissue using image analysis software.

-

-

Data Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the different treatment groups for all measured parameters.

Conclusion

The mechanism of action of Angiotensin (1-7) is multifaceted, centered on its role as the primary ligand for the Mas receptor, which activates a host of signaling pathways that are largely protective.[2][13] Its ability to counteract the detrimental ACE/Ang II/AT1R axis through vasodilation, inhibition of proliferation, and potent anti-inflammatory and anti-fibrotic effects positions the ACE2/Ang-(1-7)/MasR axis as a highly attractive target for therapeutic intervention.[4][13] Furthermore, novel mechanisms such as biased agonism at the AT1 receptor add complexity and new avenues for drug discovery.[18] For professionals in drug development, leveraging this protective axis—either by administering Ang-(1-7) mimetics, developing MasR agonists, or enhancing endogenous Ang-(1-7) levels—holds significant promise for treating a wide range of cardiovascular, metabolic, renal, and neurological diseases.[4][21] A thorough understanding of its intricate signaling network is paramount to successfully translating the therapeutic potential of Angiotensin (1-7) into clinical practice.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. Angiotensin-(1-7) and Mas: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Angiotensin (1-7) - Wikipedia [en.wikipedia.org]

- 10. ahajournals.org [ahajournals.org]

- 11. probiologists.com [probiologists.com]

- 12. ahajournals.org [ahajournals.org]

- 13. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]

- 14. ahajournals.org [ahajournals.org]

- 15. mdpi.com [mdpi.com]

- 16. ijmcmed.org [ijmcmed.org]

- 17. Anti-Inflammatory Action of Angiotensin 1-7 in Experimental Colitis | PLOS One [journals.plos.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Angiotensin-(1-7) and its effects in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Angiotensin-(1-7) in kidney disease: a review of the controversies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Angiotensin-(1-7): Translational Avenues in Cardiovascular Control - PMC [pmc.ncbi.nlm.nih.gov]

- 22. nsuworks.nova.edu [nsuworks.nova.edu]

- 23. Angiotensin(1-7) blunts hypertensive cardiac remodeling by a direct effect on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Angiotensin-(1–7) activates a tyrosine phosphatase and inhibits glucose-induced signalling in proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. gamel.fk.ugm.ac.id [gamel.fk.ugm.ac.id]

- 26. ahajournals.org [ahajournals.org]

- 27. journals.physiology.org [journals.physiology.org]

- 28. Angiotensin-(1-7) protective effects in neurocognitive disorders: molecular mechanisms to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Angiotensin-(1-7) relieves behavioral defects and α-synuclein expression through NEAT1/miR-153-3p axis in Parkinsonâs disease | Aging [aging-us.com]

- 30. tandfonline.com [tandfonline.com]

- 31. diabetesjournals.org [diabetesjournals.org]

- 32. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]

- 33. mdpi.com [mdpi.com]

- 34. dovepress.com [dovepress.com]

An In-depth Technical Guide to the ACE2/Angiotensin (1-7)/Mas Receptor Axis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and metabolic homeostasis. Classically known for the vasoconstrictive and pro-inflammatory effects of the ACE/Angiotensin II/AT1 receptor axis, a counter-regulatory pathway has emerged as a key area of therapeutic interest: the ACE2/Angiotensin (1-7)/Mas receptor axis. This axis plays a pivotal role in balancing the effects of the classical RAS, exerting vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic actions.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the core components of this protective axis, including detailed signaling pathways, quantitative data, and key experimental protocols for its investigation.

Core Components and a Paradigm Shift in the Renin-Angiotensin System

The traditional view of the RAS centered on the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE). Ang II then exerts its effects primarily through the AT1 receptor, leading to vasoconstriction, inflammation, and fibrosis. The discovery of Angiotensin-Converting Enzyme 2 (ACE2), a homolog of ACE, and the identification of the Mas receptor as the target for Angiotensin (1-7) (Ang-(1-7)) has fundamentally shifted this paradigm.[5][6][7]

Angiotensin-Converting Enzyme 2 (ACE2): ACE2 is a carboxypeptidase that primarily converts Ang II into the heptapeptide (B1575542) Ang-(1-7).[1][8] It can also cleave a single amino acid from other peptides, but its efficiency is highest in degrading Ang II.[1][8] This dual action of ACE2—inactivating the pro-hypertensive Ang II while generating the protective Ang-(1-7)—positions it as a central gatekeeper in RAS balance.

Angiotensin (1-7): This heptapeptide is the primary biologically active product of the ACE2-mediated pathway. Ang-(1-7) opposes many of the detrimental effects of Ang II.[4] Its actions are primarily mediated through the Mas receptor.

Mas Receptor: A G protein-coupled receptor (GPCR), the Mas receptor is the functional receptor for Ang-(1-7).[7][9] Its activation initiates a cascade of intracellular signaling events that lead to the beneficial physiological effects attributed to this axis.

Quantitative Data

A thorough understanding of the ACE2/Ang-(1-7)/Mas receptor axis requires precise quantitative data on enzyme kinetics and receptor-ligand interactions. The following tables summarize key parameters from published literature.

Table 1: ACE2 Enzyme Kinetics for Angiotensin Substrates

| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |

| Angiotensin II | 2.87 - 76.6 | 3.5 - 60.9 | 1.02 x 10⁶ - 2.2 x 10⁶ | [1][8] |

| Angiotensin I | - | 0.034 | 3.3 x 10⁴ | [8] |

| Angiotensin III | 2.87 | - | - | [1] |

| Angiotensin IV | - | - | - | [1] |

Table 2: Binding Affinities for the Mas Receptor

| Ligand | Receptor | Cell Type | K_d_ (nM) | IC_50_ (nM) | Reference(s) |

| Angiotensin-(1-7) | Mas | CHO cells | 0.83 ± 0.10 | 6.9 | [9][10] |

| Angiotensin-(1-7) | Mas | B2R-MasR co-transfected cells | 0.139 ± 0.055 | - | [11] |

| Angiotensin-(1-7) | Mas | Human monocytic leukemia cells (THP-1) | ~250 | - | [12] |

| A-779 (Antagonist) | Mas | - | - | 0.3 | [10] |

| Angiotensin II | Mas | - | - | 53.3 | [10] |

| Angiotensin III | Mas | - | - | 452 | [10] |

| Angiotensin IV | Mas | - | - | 1,238 | [10] |

Table 3: Inhibitor Potency against ACE2

| Inhibitor | IC_50_ | Reference(s) |

| MLN-4760 | ~440 pM | [7] |

| Kobophenol A | 1.81 μM | [13] |

Signaling Pathways

The activation of the Mas receptor by Ang-(1-7) triggers multiple downstream signaling cascades that collectively contribute to its vasoprotective effects. These pathways often counteract the signaling initiated by the Ang II/AT1 receptor axis.

ACE2/Ang-(1-7)/Mas Receptor Axis Formation

The formation of the key components of this axis is a multi-step enzymatic process.

Figure 1: Formation of Angiotensin peptides and the central role of ACE2.

Mas Receptor Downstream Signaling

Upon Ang-(1-7) binding, the Mas receptor activates several intracellular pathways, including the PI3K/Akt and MAPK pathways, leading to the production of nitric oxide (NO) and inhibition of pro-inflammatory signaling.

Figure 2: Key downstream signaling pathways of the Mas receptor.

Experimental Protocols

Investigating the ACE2/Ang-(1-7)/Mas receptor axis requires robust and reproducible experimental methods. Below are detailed protocols for key assays.

ACE2 Enzyme Activity Assay (Fluorogenic Substrate)

This protocol describes the measurement of ACE2 activity in biological samples using a quenched fluorogenic substrate.[2][3][14][15]

Materials:

-

96-well black microplate

-

Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp) or similar)

-

Recombinant human or mouse ACE2 (for standard curve)

-

ACE2 Assay Buffer (e.g., 75 mM Tris-HCl, pH 7.5, 1 M NaCl, 0.5 mM ZnCl₂)

-

Protease inhibitor cocktail (without EDTA)

-

ACE2 specific inhibitor (e.g., MLN-4760 or DX600) for determining specificity

-

Biological sample (cell lysate, tissue homogenate, plasma, etc.)

-

Fluorescence microplate reader (Excitation/Emission ~320/400 nm)

Procedure:

-

Sample Preparation:

-

Homogenize tissues or lyse cells in ice-cold ACE2 Assay Buffer containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of recombinant ACE2 in ACE2 Assay Buffer to generate a standard curve (e.g., 0-100 ng/mL).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of ACE2 Assay Buffer to each well.

-

Add 10 µL of your sample or standard to the appropriate wells.

-

For inhibitor controls, pre-incubate samples/standards with the ACE2 inhibitor (e.g., 1 µM MLN-4760) for 15-30 minutes at room temperature.

-

Prepare the ACE2 substrate solution in ACE2 Assay Buffer according to the manufacturer's instructions.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding 40 µL of the ACE2 substrate solution to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (RFU/min) for each sample and standard.

-

Subtract the rate of the inhibitor control from the total activity to determine ACE2-specific activity.

-

Generate a standard curve by plotting the ACE2-specific activity against the concentration of recombinant ACE2.

-

Determine the ACE2 activity in your samples by interpolating from the standard curve.

-

Figure 3: Experimental workflow for ACE2 activity assay.

Mas Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of compounds for the Mas receptor.[9][10]

Materials:

-

Cell membranes from cells stably expressing the Mas receptor (e.g., CHO-Mas cells)

-

Radiolabeled Ang-(1-7) (e.g., ¹²⁵I-Ang-(1-7))

-

Unlabeled Ang-(1-7) (for determining non-specific binding)

-

Test compounds at various concentrations

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, with protease inhibitors)

-

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Assay Setup:

-

In microcentrifuge tubes or a 96-well plate, combine:

-

50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

-

50 µL of Binding Buffer or unlabeled Ang-(1-7) (for total and non-specific binding, respectively).

-

50 µL of test compound at various concentrations.

-

-

Add 50 µL of radiolabeled Ang-(1-7) at a concentration near its K_d_ value to all tubes/wells.

-

-

Incubation:

-

Incubate the reaction mixtures for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each tube/well through the glass fiber filters under vacuum.

-

Wash the filters quickly with ice-cold Binding Buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials or a compatible plate for counting.

-

Measure the radioactivity on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled Ang-(1-7)) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC_50_ value of the test compound from the resulting sigmoidal curve using non-linear regression analysis. The K_i_ value can then be calculated using the Cheng-Prusoff equation.

-

References

- 1. Metabolism of angiotensin peptides by angiotensin converting enzyme 2 (ACE2) and analysis of the effect of excess zinc on ACE2 enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Angiotensin Converting Enzyme 2 Activity in Biological Fluid (ACE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificarchives.com [scientificarchives.com]

- 5. ahajournals.org [ahajournals.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Development of a radioligand for assay of angiotensin-converting enzyme-2(ACE-2) - Robert Speth [grantome.com]

- 8. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. benchchem.com [benchchem.com]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]

- 13. Effect of an Inhibitor on the ACE2-Receptor Binding Domain of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ACE and ACE2 activity assay [bio-protocol.org]

- 15. resources.amsbio.com [resources.amsbio.com]

Angiotensin-(1-7): A Comprehensive Technical Guide to its Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-(1-7) [Ang-(1-7)] has emerged as a critical counter-regulatory hormone within the renin-angiotensin system (RAS). Traditionally, the RAS was viewed as a linear cascade culminating in the production of the potent vasoconstrictor and pro-inflammatory peptide, Angiotensin II (Ang II). However, the discovery of Ang-(1-7) and its primary receptor, Mas, has unveiled a protective axis of the RAS, the Angiotensin-Converting Enzyme 2 (ACE2)/Ang-(1-7)/Mas axis, which often opposes the detrimental effects of the classical ACE/Ang II/AT1 receptor axis.[1][2][3] This guide provides an in-depth technical overview of the physiological functions of Ang-(1-7), presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and drug development in this promising area.

Core Physiological Functions of Angiotensin-(1-7)

Ang-(1-7) exerts a wide range of beneficial effects across multiple organ systems, primarily through its interaction with the G protein-coupled Mas receptor.[4][5] Its actions are often characterized as vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic, thereby counteracting the pathological effects of Ang II.[3][6][7]

Cardiovascular Functions

In the cardiovascular system, Ang-(1-7) is a potent vasodilator, contributing to the regulation of blood pressure.[6][8] It also exhibits anti-hypertrophic and anti-fibrotic effects on the heart, suggesting a protective role in cardiac remodeling.[9][10][11]

Renal Functions

Ang-(1-7) plays a complex role in renal physiology. It can induce vasodilation of afferent arterioles, potentially increasing renal blood flow.[3][12] Its effects on sodium and water excretion can vary depending on the physiological context, with some studies reporting natriuretic and diuretic effects.[13][14] Furthermore, Ang-(1-7) has been shown to attenuate renal fibrosis in models of kidney disease.[2][15]

Metabolic Functions

Emerging evidence highlights the significant role of Ang-(1-7) in metabolic regulation. It has been shown to improve insulin (B600854) sensitivity and glucose tolerance in animal models of metabolic syndrome.[16][17][18] These effects are linked to its ability to modulate insulin signaling pathways in key metabolic tissues such as skeletal muscle, adipose tissue, and the liver.[16][19][20]

Neurological Functions

Within the central nervous system, Ang-(1-7) is involved in the regulation of blood pressure and baroreflex sensitivity.[2][5][21] It also exerts neuroprotective effects, including anti-inflammatory actions in microglia and the attenuation of neuronal apoptosis in models of ischemic stroke.[1][6][7]

Data Presentation: Quantitative Effects of Angiotensin-(1-7)

The following tables summarize key quantitative data on the physiological effects of Angiotensin-(1-7) from various preclinical and clinical studies.

Table 1: Cardiovascular Effects of Angiotensin-(1-7)

| Parameter | Species/Model | Ang-(1-7) Treatment | Key Findings | Reference(s) |

| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | 7-day intravenous infusion (24 μg/kg/h) | No significant change in Mean Arterial Pressure (MAP). | [22] |

| DOCA-salt hypertensive rats | 14-day intracerebroventricular infusion (200 ng/h) | Significant attenuation of the increase in MAP. | [23] | |

| Rats with subtotal nephrectomy | 10-day subcutaneous infusion (24 μg/kg/h) | Further increase in blood pressure. | [24] | |

| Vasodilation | Isolated rabbit afferent arterioles | 10⁻¹⁰ to 10⁻⁶ mol/L | Dose-dependent increase in luminal diameter from 8.9±1.0 to 16.3±1.1 μm. | [3][12] |

| Canine coronary artery rings | 2 μmol/L | 6.6-fold leftward shift in the EC₅₀ of bradykinin-induced vasodilation. | [6] | |

| Cardiac Hypertrophy | Ang II-infused rats | Co-infusion of Ang-(1-7) | Attenuated the Ang II-induced increase in left ventricular wall thickness, heart weight/body weight ratio, and cardiomyocyte diameter by 65%, 71%, and 74%, respectively. | [9] |

| Ang II-infused rats | Co-infusion of Ang-(1-7) | Significantly reduced Ang II-mediated increase in myocyte cross-sectional area and interstitial fibrosis. | [10] |

Table 2: Renal and Metabolic Effects of Angiotensin-(1-7)

| Parameter | Species/Model | Ang-(1-7) Treatment | Key Findings | Reference(s) |

| Renal Function (in Heart Failure) | Rats with aortocaval fistula | Acute IV infusion (0.3-300 ng/kg/min) | No significant effect in CHF rats, but increased urinary flow, Na+ excretion, GFR, and RPF in sham controls. | [25][26] |

| Rats with aortocaval fistula | Chronic IP infusion (24 μg/kg/h) | Significant diuretic and natriuretic effects in CHF rats. | [25][26] | |

| Insulin Resistance | Fructose-fed rats (Metabolic Syndrome) | 14-day subcutaneous infusion (100 ng/kg/min) | Normalized hyperinsulinemia and improved insulin signaling (IR/IRS-1/PI3K/Akt pathway). | [16] |

| Rats with Metabolic Syndrome | Oral treatment | Decreased HOMA-IR compared to control. | [18] | |

| Plasma Concentration | Healthy human volunteers | N/A | Reference range for plasma ir-Ang-(1-7): 1.0–9.5 pmol/L (median, 4.7 pmol/L). | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Competitive Radioligand Binding Assay for Mas Receptor

This protocol is used to determine the binding affinity of Ang-(1-7) and its analogues to the Mas receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the Mas receptor (CHO-Mas cells) are cultured to confluence.

-

Membrane Preparation: Cells are harvested, and a cell membrane suspension is prepared.

-

Assay Setup: The cell membrane suspension is added to each well of a microplate.

-

Competitive Binding:

-

Total Binding: Only the radioligand (e.g., ¹²⁵I-Ang-(1-7)) is added.

-

Non-specific Binding: The radioligand is added along with a high concentration of unlabeled Ang-(1-7).

-

Competitive Binding: The radioligand is added with varying concentrations of the test peptide.

-

-

Incubation: The plate is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Separation: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

Washing: Filters are washed with ice-cold binding buffer.

-

Quantification: The radioactivity of the filters is measured using a gamma counter.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the competition curve.[1]

Measurement of Angiotensin-(1-7) in Plasma by Radioimmunoassay (RIA)

This protocol describes a method for quantifying Ang-(1-7) levels in blood samples.

-

Sample Collection: Blood is collected in chilled EDTA tubes.

-

Extraction: Ang-(1-7) is extracted from plasma using ethanol (B145695) and purified on a phenyl-silylsilica column.

-

Radioimmunoassay:

-

A specific rabbit anti-Ang-(1-7) antiserum is used.

-

A standard curve is generated using known concentrations of Ang-(1-7).

-

The extracted samples are incubated with the antiserum and a radiolabeled Ang-(1-7) tracer.

-

Antibody-bound and free tracer are separated.

-

The radioactivity of the bound fraction is measured.

-

-

Quantification: The concentration of Ang-(1-7) in the samples is determined by comparing their radioactivity to the standard curve.[21]

In Vivo Assessment of Cardiovascular Function in Rats

This protocol is used to evaluate the effects of Ang-(1-7) on blood pressure and heart rate in conscious, freely moving rats.

-

Animal Preparation: Rats are instrumented with arterial catheters for blood pressure measurement and venous catheters for drug infusion.

-

Blood Pressure Measurement: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded using a pressure transducer and a data acquisition system.

-

Drug Administration: Ang-(1-7) is administered via intravenous infusion using an osmotic minipump for long-term studies or bolus injections for acute studies.

-

Data Analysis: Changes in MAP and HR are analyzed and compared between treatment and control groups.[22]

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the activation of key signaling proteins in response to Ang-(1-7).

-

Cell/Tissue Lysis: Cells or tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., phospho-Akt, phospho-ERK).

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software.[17]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Angiotensin-(1-7).

References

- 1. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]

- 2. portlandpress.com [portlandpress.com]

- 3. ahajournals.org [ahajournals.org]

- 4. Neuroprotective Mechanisms of the ACE2–Angiotensin-(1-7)–Mas Axis in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Direct anti-inflammatory effects of angiotensin-(1–7) on microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct anti-inflammatory effects of angiotensin-(1-7) on microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. trace.tennessee.edu [trace.tennessee.edu]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Response to “Angiotensin-(1–7) in the Central Regulation of Blood Pressure and Renin-Angiotensin System” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Brain Renin-Angiotensin System and Microglial Polarization: Implications for Aging and Neurodegeneration [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Chronic infusion of angiotensin-(1-7) improves insulin resistance and hypertension induced by a high-fructose diet in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. Angiotensin-(1-7) Participates in Enhanced Skeletal Muscle Insulin Sensitivity After a Bout of Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 21. Angiotensin-(1–7) increases neuronal potassium current via a nitric oxide-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. imrpress.com [imrpress.com]

- 23. japsonline.com [japsonline.com]

- 24. journals.physiology.org [journals.physiology.org]

- 25. AVE0991, a nonpeptide analogue of Ang-(1-7), attenuates aging-related neuroinflammation | Aging [aging-us.com]

- 26. Frontiers | Angiotensin-(1-7) protective effects in neurocognitive disorders: molecular mechanisms to therapeutic implications [frontiersin.org]

Angiotensin (1-7) Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin (1-7) [Ang-(1-7)] is a heptapeptide (B1575542) hormone of the Renin-Angiotensin System (RAS) that has emerged as a critical counter-regulatory molecule to the classical vasoconstrictor and proliferative actions of Angiotensin II (Ang II). Acting primarily through its G protein-coupled receptor, Mas, Ang-(1-7) elicits a plethora of beneficial cardiovascular and cellular effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative responses. This technical guide provides a comprehensive overview of the core signaling pathways activated by Ang-(1-7), presents quantitative data on its interactions and downstream effects, details key experimental protocols for its study, and visualizes the signaling cascades through diagrammatic representations.

The ACE2/Ang-(1-7)/Mas Receptor Axis: A Protective Arm of the RAS

The traditional view of the RAS centers on the ACE/Ang II/AT1R axis, which promotes vasoconstriction, inflammation, and fibrosis.[1] However, the discovery of Angiotensin-Converting Enzyme 2 (ACE2) revealed a protective arm of the RAS. ACE2 metabolizes Ang II to generate Ang-(1-7), which in turn activates the Mas receptor, counteracting the detrimental effects of the classical pathway.[2][3] This ACE2/Ang-(1-7)/Mas axis is now recognized as a key player in maintaining cardiovascular homeostasis.[1]

Core Signaling Pathways of Angiotensin (1-7)

Upon binding to the Mas receptor, Ang-(1-7) initiates a cascade of intracellular signaling events that mediate its diverse physiological effects. The primary signaling pathways involved are the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to downstream activation of endothelial Nitric Oxide Synthase (eNOS) and modulation of cellular growth and inflammation.

PI3K/Akt Pathway and Nitric Oxide Production

A crucial downstream effect of Ang-(1-7) signaling is the production of nitric oxide (NO), a potent vasodilator.[4][5] Ang-(1-7) binding to the Mas receptor activates the PI3K/Akt signaling cascade.[6] Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS) at Ser1177, leading to increased NO production.[4][7] This NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to cGMP production and vasorelaxation. The Mas receptor antagonist A-779 has been shown to block these effects.[4]

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, p38, and JNK, is critically involved in cell proliferation, differentiation, and inflammatory responses. Ang-(1-7) has been shown to counteract Ang II-induced activation of ERK1/2 in vascular smooth muscle cells.[8] This inhibitory effect is thought to be mediated, at least in part, by the activation of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates ERK1/2.[8] However, in some cell types, Ang-(1-7) has been observed to induce ERK1/2 phosphorylation, suggesting cell-type specific responses.[9]

Quantitative Data on Angiotensin (1-7) Signaling

The following tables summarize key quantitative data related to Ang-(1-7) receptor binding and its downstream functional effects.

Table 1: Receptor Binding Affinity and Inhibition

| Ligand | Receptor | Cell Type/Tissue | Assay Type | Parameter | Value | Reference(s) |

| [125I]-Ang-(1-7) | Mas | Mas-transfected CHO cells | Saturation Binding | Kd | 0.83 ± 0.10 nM | [10] |

| Ang-(1-7) | Mas | Mas-transfected CHO cells | Competitive Binding | IC50 | 6.9 nM | [10] |

| A-779 | Mas | Mas-transfected CHO cells | Competitive Binding | IC50 | 0.3 nM | [10] |

| Ang II | Mas | Mas-transfected CHO cells | Competitive Binding | IC50 | 53.3 nM | [10] |

| Ang-(1-7) | AT1R | Rat Liver Membranes | Competitive Binding | Ki | 8.0 ± 3.2 nM | [4] |

| AVE 0991 | Ang-(1-7) binding site | Bovine Aortic Endothelial Cells | Competitive Binding | IC50 | 21 ± 35 nmol/L | [11] |

| Ang-(1-7) | ACE | Purified canine ACE | Enzyme Inhibition | IC50 | 0.65 µM | [6][12] |

Table 2: Functional Potency (EC50/IC50) of Angiotensin (1-7) on Downstream Effectors

| Effect | Cell Type/Tissue | Parameter | Value | Reference(s) |

| Inhibition of DNA replication | Human lung adenocarcinoma A549 cells | IC50 | 0.11 nM | [13] |

| Inhibition of DNA replication | Human lung cancer SK-LU-1 cells | IC50 | 0.05 nM | [13] |

| β-arrestin 1 recruitment (AT1R) | - | pEC50 | 6.38 | [14] |

| β-arrestin 2 recruitment (AT1R) | - | pEC50 | 6.56 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study Ang-(1-7) signaling pathways.

Mas Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the Mas receptor.

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with Mas cDNA.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of radiolabeled Ang-(1-7) (e.g., [125I]-Ang-(1-7)) to each well.

-

Add increasing concentrations of unlabeled competitor ligand (e.g., Ang-(1-7), A-779, Ang II).

-

Add a fixed amount of membrane protein (e.g., 20-50 µg) to each well.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Western Blot for Phosphorylated Proteins (e.g., p-Akt, p-ERK1/2, p-eNOS)

This protocol outlines the steps for detecting the phosphorylation status of key signaling proteins.

-

Cell Culture and Treatment:

-

Culture the desired cell type (e.g., human aortic endothelial cells, vascular smooth muscle cells) to 80-90% confluency.

-

Serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal phosphorylation levels.

-

Treat the cells with Ang-(1-7) at various concentrations and time points. Include appropriate controls (e.g., vehicle, Ang II, specific inhibitors).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt).

-

Express the results as the ratio of phosphorylated protein to total protein.

-

Nitric Oxide (NO) Measurement using DAF-FM Diacetate

This protocol describes a common method for quantifying intracellular NO production.

-

Cell Culture and Loading:

-

Plate cells (e.g., endothelial cells) on a suitable imaging dish or 96-well plate.

-

Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

-

Load the cells with DAF-FM diacetate (e.g., 5-10 µM) in the salt solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove excess probe.

-

-

Cell Treatment and Imaging:

-

Add fresh salt solution to the cells.

-

Acquire a baseline fluorescence image using a fluorescence microscope or plate reader (excitation ~495 nm, emission ~515 nm).

-

Add Ang-(1-7) or other stimuli to the cells.

-

Acquire fluorescence images at regular intervals to monitor the change in fluorescence over time.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of the cells at each time point.

-

Subtract the background fluorescence.

-

Plot the change in fluorescence intensity over time to visualize the kinetics of NO production.

-

The peak or endpoint fluorescence can be used for quantitative comparisons between different treatment groups.

-

Transwell Cell Migration Assay

This protocol is used to assess the effect of Ang-(1-7) on cell migration.

-

Preparation of Transwell Inserts:

-

Use Transwell inserts with a pore size appropriate for the cell type (e.g., 8 µm for vascular smooth muscle cells).

-

If studying invasion, coat the upper surface of the insert with a thin layer of Matrigel.

-

Rehydrate the inserts with serum-free medium.

-

-

Cell Seeding and Treatment:

-

Harvest and resuspend cells in serum-free medium.

-

Seed a defined number of cells into the upper chamber of the Transwell insert.

-

In the lower chamber, add medium containing a chemoattractant (e.g., PDGF for VSMCs) and the experimental compounds (e.g., Ang-(1-7), vehicle).

-

-

Incubation and Staining:

-

Incubate the plate at 37°C for a period sufficient for migration to occur (e.g., 4-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.

-

Stain the cells with a suitable dye, such as Crystal Violet or DAPI.

-

-

Quantification:

-

Wash the inserts to remove excess stain.

-

Allow the inserts to air dry.

-

Image multiple random fields of the lower surface of the membrane using a microscope.

-

Count the number of migrated cells per field.

-

Alternatively, the stain can be eluted and the absorbance measured with a plate reader.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key Angiotensin (1-7) signaling pathways and a typical experimental workflow.

Angiotensin (1-7) Core Signaling Pathways

Caption: Core signaling pathways of Angiotensin (1-7) via the Mas receptor.

Experimental Workflow for Studying Ang-(1-7) Effects on ERK1/2 Phosphorylation

Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.

Conclusion

The Angiotensin (1-7)/Mas receptor signaling axis represents a promising therapeutic target for a variety of cardiovascular and inflammatory diseases. A thorough understanding of its core signaling pathways, quantitative parameters, and the experimental methodologies used for its investigation is crucial for researchers and drug development professionals. This technical guide provides a foundational resource to facilitate further exploration and therapeutic innovation in this exciting field.

References

- 1. clyte.tech [clyte.tech]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. ijmcmed.org [ijmcmed.org]

- 9. researchgate.net [researchgate.net]

- 10. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 11. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Involvement of ACE2/Ang-(1-7)/MAS1 Axis in the Regulation of Ovarian Function in Mammals | MDPI [mdpi.com]

An In-depth Technical Guide to the Endogenous Production of Angiotensin (1-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms underlying the endogenous production of Angiotensin (1-7) [Ang-(1-7)], a key peptide in the counter-regulatory axis of the Renin-Angiotensin System (RAS). We will delve into the primary synthesis pathways, the enzymes involved, quantitative data, and detailed experimental protocols for its measurement.

Introduction: The Renin-Angiotensin System and the Role of Angiotensin (1-7)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] The classical axis of the RAS involves the conversion of angiotensinogen (B3276523) to Angiotensin I (Ang I) by renin, followed by the cleavage of Ang I by Angiotensin-Converting Enzyme (ACE) to form the potent vasoconstrictor, Angiotensin II (Ang II).[3][4] Ang II exerts its effects primarily through the AT1 receptor, leading to vasoconstriction, inflammation, fibrosis, and cellular growth.[5]

In recent decades, a counter-regulatory axis has been identified, centered around Angiotensin-Converting Enzyme 2 (ACE2), its product Ang-(1-7), and the Mas receptor.[3][6][7] Ang-(1-7) is a heptapeptide (B1575542) that often opposes the actions of Ang II, promoting vasodilation, anti-inflammatory, and anti-proliferative effects.[3][8][9] This protective arm of the RAS, often termed the ACE2/Ang-(1-7)/Mas axis, is a significant target for therapeutic intervention in cardiovascular and renal diseases.[3][7]

Pathways of Endogenous Angiotensin (1-7) Production

Ang-(1-7) is generated through multiple enzymatic pathways from Ang I and Ang II. The relative contribution of each pathway can vary depending on the tissue and physiological state.

Primary Pathways from Angiotensin I and Angiotensin II

The synthesis of Ang-(1-7) can occur through two main routes:

-

Ang II-dependent pathway: Angiotensin II is directly converted to Ang-(1-7) by the action of carboxypeptidases, most notably ACE2.[6][8][10] This is considered a major pathway, as ACE2 has a much higher catalytic efficiency for Ang II compared to Ang I.[11][12][13][14]

-

Ang I-dependent pathway: Angiotensin I can be directly cleaved to form Ang-(1-7) by several endopeptidases, including Neprilysin (NEP), Thimet Oligopeptidase (TOP), and Prolyl Endopeptidase (PEP).[5][8][15] This route bypasses the formation of Ang II.

The Two-Step Pathway via Angiotensin (1-9)

An alternative, two-step pathway involves the initial conversion of Ang I to Angiotensin (1-9) by ACE2. Ang-(1-9) is then subsequently converted to Ang-(1-7) by ACE or NEP.[3][7][16][17]

Key Enzymes in Angiotensin (1-7) Synthesis

Several key peptidases are responsible for the generation of Ang-(1-7). Their expression, localization, and substrate affinity dictate the predominant synthesis pathways in different tissues.

-

Angiotensin-Converting Enzyme 2 (ACE2): A monocarboxypeptidase that is a homolog of ACE but is not inhibited by ACE inhibitors.[16] Its primary role in this context is the conversion of Ang II to Ang-(1-7).[6][10] It can also convert Ang I to Ang-(1-9).[4][16] ACE2 is widely expressed in the heart, kidneys, endothelial cells, and lungs.[4]

-

Neprilysin (NEP; Neutral Endopeptidase 24.11): A zinc-metalloendopeptidase that can generate Ang-(1-7) directly from Ang I.[8][18] Studies have shown that in the human kidney, NEP is a major contributor to Ang-(1-7) formation, potentially more so than ACE2.[19][20] NEP can also degrade Ang-(1-7) to smaller, inactive fragments.[3][21]

-

Thimet Oligopeptidase (TOP; EC 3.4.24.15): A soluble metalloendopeptidase that hydrolyzes Ang I at the Pro⁷-Phe⁸ bond to form Ang-(1-7).[5][22] TOP is considered a key enzyme for the intracellular generation of Ang-(1-7), particularly in the brain, vascular smooth muscle cells, and kidney mitochondria.[5][15][22]

-

Prolyl Oligopeptidase (POP) / Prolyl Endopeptidase (PEP; EC 3.4.21.26): A serine peptidase that can cleave the Pro⁷-Phe⁸ bond of both Ang I and Ang II to form Ang-(1-7).[5][23]

-

Prolyl Carboxypeptidase (PCP): Another enzyme capable of generating Ang-(1-7) from Ang II, which may play a compensatory role when ACE2 is deficient.[24]

Quantitative Data on Angiotensin (1-7) Production

The quantification of Ang-(1-7) and the activity of its synthesizing enzymes are crucial for understanding the balance of the RAS.

Table 1: Summary of Key Enzymes in Angiotensin (1-7) Synthesis

| Enzyme | Abbreviation | Primary Substrate(s) | Product(s) Leading to or Being Ang-(1-7) |

| Angiotensin-Converting Enzyme 2 | ACE2 | Angiotensin II, Angiotensin I | Ang-(1-7), Ang-(1-9) |

| Neprilysin (Neutral Endopeptidase) | NEP | Angiotensin I | Ang-(1-7) |

| Thimet Oligopeptidase | TOP | Angiotensin I | Ang-(1-7) |

| Prolyl Oligopeptidase / Endopeptidase | POP / PEP | Angiotensin I, Angiotensin II | Ang-(1-7) |

| Prolyl Carboxypeptidase | PCP | Angiotensin II | Ang-(1-7) |

Table 2: Reported Plasma Concentrations of Angiotensin (1-7)

| Condition/Subject | Plasma Ang-(1-7) Concentration (pmol/L) | Reference |

| Healthy Humans | 1.0–9.5 (Median: 4.7) | [25][26] |

Note: Concentrations can vary significantly based on measurement technique, physiological state, and the use of RAS-inhibiting drugs.

Table 3: Relative Contribution of Enzymes to Ang-(1-7) Formation in Human Kidney

| Condition | Dominant Enzyme | Other Contributing Enzymes | Key Finding | Reference |

| Healthy Kidney | Neprilysin (NEP) | ACE2, PEP | NEP-mediated Ang-(1-7) synthesis is significantly higher than Ang II formation. | [19][20] |

| Chronic Kidney Disease (CKD) | Neprilysin (NEP) | PEP (increased role) | Overall RAS is dysregulated with high chymase-mediated Ang II formation.[19][20] | [19][20] |

Experimental Protocols

Accurate measurement of Ang-(1-7) and the activity of related enzymes requires meticulous sample handling and validated analytical methods.

General Workflow for Ang-(1-7) Quantification

The reliable measurement of Ang-(1-7) in biological samples is challenging due to its low concentration and susceptibility to enzymatic degradation ex vivo. A typical workflow involves rapid enzyme inhibition, peptide extraction, and sensitive quantification.

Protocol for Ang-(1-7) Measurement in Blood/Plasma by HPLC-RIA

This protocol is adapted from established methods for the quantification of angiotensin peptides.[25][27][28][29]

-

Blood Collection:

-

Collect blood samples (e.g., 2-5 mL) from an arterial catheter into pre-chilled tubes.[25][29]

-

Tubes must contain an enzyme inhibitor cocktail to prevent ex vivo generation or degradation of peptides. A typical cocktail includes EDTA, o-phenanthroline, pepstatin A, and a renin inhibitor.[25][29]

-

Immediately place samples on ice.

-

-

Protein Precipitation and Extraction:

-